5-chloro-6-(morpholin-4-yl)pyridin-3-amine dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
5-chloro-6-morpholin-4-ylpyridin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O.2ClH/c10-8-5-7(11)6-12-9(8)13-1-3-14-4-2-13;;/h5-6H,1-4,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTIKWXCFJNXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)N)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172257-51-9 | |
| Record name | 5-chloro-6-(morpholin-4-yl)pyridin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(morpholin-4-yl)pyridin-3-amine dihydrochloride typically involves the reaction of 5-chloro-6-(morpholin-4-yl)pyridin-3-amine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process may also include purification steps such as recrystallization and filtration to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Palladium-Catalyzed Cross-Coupling Reactions
This compound serves as a key intermediate in metal-catalyzed couplings due to its electron-deficient pyridine ring and amine directing group.
Suzuki-Miyaura Coupling
A representative reaction involves arylboronic acid partners under palladium catalysis:
This method enables C–C bond formation at the 2-position of the pyridine ring, expanding access to biheteroaryl derivatives critical in kinase inhibitor development .
Reductive Functionalization
The aromatic amine group undergoes selective reduction or hydrogenation under controlled conditions:
Hydrogenation of Nitro Precursors
While not a direct reaction of the dihydrochloride, synthetic routes to this compound involve:
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Catalyst | 10% Pd/C or Pt/C | 87–99% | |
| Pressure | 40–50 psi H₂ | ||
| Solvent | Ethanol or THF | ||
| Temperature | 20–25°C |
These conditions highlight the compound’s stability under reductive environments, preserving the morpholine and chlorine substituents .
Nucleophilic Aromatic Substitution
The electron-withdrawing morpholine group activates the 5-chloro position for displacement:
Amine Substitution
Chlorine replacement with amines proceeds under mild basic conditions:
| Nucleophile | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Piperidine | K₂CO₃, DMF, 80°C | 5-Piperidine-pyridine analog | |
| Morpholine | Neat morpholine, 100°C | Bis-morpholine derivatives |
This reactivity is exploited to diversify the pyridine scaffold for structure-activity relationship studies.
Salt Formation and Stability
The dihydrochloride form enhances solubility in polar solvents (e.g., water, methanol) while retaining stability at room temperature. Key properties include:
| Property | Value | Source |
|---|---|---|
| Solubility | >50 mg/mL in H₂O | |
| Stability | Stable for >6 months at −20°C in anhydrous conditions |
Neutralization with aqueous NaOH regenerates the free base, enabling further functionalization.
Pyrido[3,4-b]indole Formation
Condensation with indole-2-carboxylates under acidic conditions yields tricyclic systems with anticancer activity :
| Component | Role | Source |
|---|---|---|
| 5-Chloro-6-morpholinopyridin-3-amine | Electrophilic coupling partner | |
| Indole-2-carboxylate | Nucleophile |
Resulting derivatives exhibit GI₅₀ values as low as 29 nM in cancer cell lines .
Key Mechanistic Insights
-
Directing Effects : The morpholine group enhances electron density at the 3-amine position, facilitating cross-coupling .
-
Steric Considerations : The 6-morpholine substituent influences regioselectivity in substitution reactions.
-
Acid-Base Behavior : Protonation at the amine stabilizes the dihydrochloride form, altering reactivity in non-polar media.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
One of the primary applications of 5-chloro-6-(morpholin-4-yl)pyridin-3-amine dihydrochloride is in cancer treatment. Preliminary studies indicate that this compound may inhibit specific enzymes or receptors involved in cancer progression. For instance, it has shown potential as an antitumor agent by interacting with proteins that play critical roles in cancer cell proliferation .
Enzyme Inhibition
The compound has been explored for its ability to inhibit various kinases implicated in tumor growth, such as c-KIT, which is associated with gastrointestinal stromal tumors (GIST). The inhibition of mutated forms of c-KIT can provide therapeutic benefits for patients with specific cancer types . Additionally, its mechanism may involve modulation of the BCL6 pathway, which is significant in lymphoid malignancies .
Pharmacological Studies
Research has indicated that this compound interacts with various biological targets, suggesting its role as a chemical probe in studying disease mechanisms. The morpholine moiety enhances the compound's pharmacokinetic properties, making it suitable for further development as a therapeutic agent .
Table: Summary of Key Findings on this compound
Wirkmechanismus
The mechanism of action of 5-chloro-6-(morpholin-4-yl)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Variations
Table 1: Key Structural Analogues and Their Properties
Biologische Aktivität
5-Chloro-6-(morpholin-4-yl)pyridin-3-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
The compound is characterized by the following molecular structure:
- Chemical Formula : C₈H₁₀Cl₂N₃O
- Molecular Weight : 220.09 g/mol
- Purity : Typically >95% as indicated for research purposes .
Biological Activity Overview
The biological activities of this compound have been explored in various studies, showcasing its potential in therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it effectively inhibits the growth of several cancer cell lines, including:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 9.46 | Induction of apoptosis via caspase activation |
| MDA-MB-231 (breast) | 1.75 | Cell cycle arrest at G2/M phase |
| HeLa (cervical) | 12.91 | Inhibition of EGFR phosphorylation |
These results indicate that the compound may act as a potent inhibitor of cell proliferation and induce programmed cell death in cancer cells .
The mechanism through which this compound exerts its effects appears to involve:
- Apoptosis Induction : Increased levels of apoptotic markers such as caspase 9 were observed in treated cells .
- EGFR Inhibition : The compound has been noted to inhibit the phosphorylation of the epidermal growth factor receptor (EGFR), a crucial pathway in many cancers .
- Cell Cycle Arrest : It causes a significant accumulation of cells in the G2/M phase, indicating a disruption in normal cell cycle progression .
Safety Profile
Toxicological assessments have shown that this compound has a favorable safety profile. In studies involving murine models, no acute toxicity was reported at doses up to 2000 mg/kg, suggesting a wide therapeutic window for further development .
Case Studies and Research Findings
Several case studies highlight the efficacy and safety of this compound:
- Study on Antiviral Activity : A study indicated that derivatives similar to this compound showed significant antiviral activity against influenza virus strains, with no observed cytotoxicity at therapeutic doses .
- In Vivo Efficacy : In a murine model of cancer, oral administration led to a substantial reduction in tumor size and improved survival rates compared to control groups, reinforcing its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 5-chloro-6-(morpholin-4-yl)pyridin-3-amine dihydrochloride?
- Methodological Answer : A validated protocol involves using phosphoryl chloride as a chlorinating agent under reflux (100°C for 1.5 hours) with subsequent ice-water quenching. The crude product is extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated under reduced pressure . For dihydrochloride salt formation, stoichiometric HCl gas bubbling in anhydrous ethanol is recommended, followed by recrystallization to ensure purity .
Q. How can researchers purify and characterize this compound effectively?
- Methodological Answer : Purification via liquid-liquid extraction (e.g., dichloromethane/water partitioning) removes unreacted morpholine or chlorinated byproducts. Characterization should include:
- LCMS : To confirm molecular ion peaks (e.g., m/z 217 [M+H]+ as a reference for analogous compounds) .
- HPLC : Retention time analysis (e.g., 1.03 minutes under SMD-TFA05 conditions) to assess purity .
- Elemental Analysis : Verify Cl and N content to confirm stoichiometry of the dihydrochloride salt .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen). Stability studies show decomposition risks when exposed to moisture or strong oxidizers (e.g., hydrogen peroxide), generating hazardous byproducts like chlorine gas .
Advanced Research Questions
Q. How can contradictory analytical data (e.g., conflicting LCMS/HPLC results) be resolved?
- Methodological Answer : Discrepancies may arise from residual solvents or salt dissociation. Use orthogonal techniques:
- NMR : Compare - and -NMR spectra with computational predictions (e.g., density functional theory (DFT) models) to confirm structural integrity .
- Thermogravimetric Analysis (TGA) : Detect hydrate formation or salt decomposition during heating .
- Ion Chromatography : Quantify free chloride ions to validate dihydrochloride stoichiometry .
Q. What strategies mitigate side reactions during functionalization of the pyridine ring?
- Methodological Answer : The morpholine moiety increases electron density at the pyridine ring, making C-5 chloro substituents prone to nucleophilic substitution. To suppress unwanted reactions:
- Use protecting groups (e.g., Boc for amines) during derivatization .
- Optimize reaction pH (e.g., buffered conditions at pH 6–7) to stabilize the dihydrochloride form while minimizing hydrolysis .
Q. How does the dihydrochloride salt form influence solubility and bioavailability in preclinical studies?
- Methodological Answer : The dihydrochloride salt enhances aqueous solubility (5–10× higher than freebase in PBS at pH 7.4) due to ionic interactions. For in vivo studies, prepare isotonic solutions (0.9% NaCl) to prevent hemolysis. Bioavailability assays in rodent models should compare plasma concentration-time profiles against freebase controls .
Q. What computational tools predict the compound’s reactivity with biological targets (e.g., kinases)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
